
4-Iodo-2-(trifluoromethoxy)aniline
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Overview
Description
4-Iodo-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5F3INO and a molecular weight of 303.02 g/mol It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and an aniline moiety
Preparation Methods
The synthesis of 4-Iodo-2-(trifluoromethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethoxy)aniline and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Iodo-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-2-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application and the target molecules involved .
Comparison with Similar Compounds
4-Iodo-2-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:
4-Iodoaniline: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(Trifluoromethoxy)aniline:
4-Bromo-2-(trifluoromethoxy)aniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Properties
IUPAC Name |
4-iodo-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHUIDOGQZJYBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375744 |
Source
|
Record name | 4-iodo-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874814-75-2 |
Source
|
Record name | 4-Iodo-2-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874814-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-iodo-2-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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